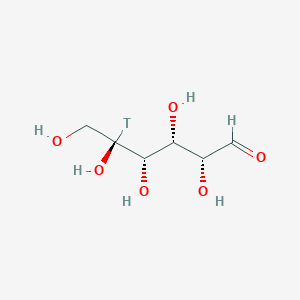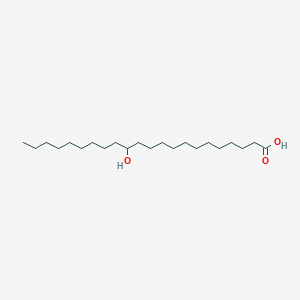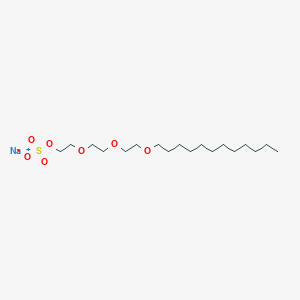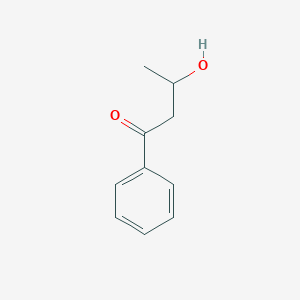
1-Butanone, 3-hydroxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-Butanone, 3-hydroxy-1-phenyl-, also known as 3-hydroxy-1-phenylbutan-1-one, is the benzylic position of the compound . The benzylic position is the carbon atom next to the aromatic ring, which in this case is a phenyl group . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
The compound interacts with its targets primarily through nucleophilic substitution and oxidation reactions . In these reactions, the benzylic position can undergo either SN1 or SN2 reactions, depending on the nature of the halide . For instance, primary (1°) benzylic halides typically react via an SN2 pathway, while secondary (2°) and tertiary (3°) benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound affects the biochemical pathways involving the reduction of 1-phenyl-1,3-butanedione . Bakers’ yeast reduces 1-phenyl-1,3-butanedione with high chemo- and enantio-selectivity to give (S)-(+)-3-hydroxy-1-phenyl-1-butanone . This reaction is characterized by extraordinary selectivity, reducing only the carbonyl group in position 3 .
Result of Action
The result of the compound’s action is the formation of (S)-(+)-3-hydroxy-1-phenyl-1-butanone from 1-phenyl-1,3-butanedione . This reaction is enantioselective, producing only the (S)-(+) enantiomer .
Biochemical Analysis
Biochemical Properties
It has been observed that bakers’ yeast can reduce 1-phenyl-1,3-butanedione with high chemo- and enantio-selectivity to give (S)-(+)-3-hydroxy-1-phenyl-1-butanone . The enantiomeric purity (>98%) was determined by nuclear magnetic resonance analysis using a chiral shift reagent .
Molecular Mechanism
It is known that this compound can be produced through the reduction of 1-phenyl-1,3-butanedione by bakers’ yeast
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanone, 3-hydroxy-1-phenyl- can be synthesized through several methods, including the aldol reaction. One common method involves the reaction of acetophenone with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by dehydration to yield the final product.
Industrial Production Methods: Industrial production of 1-Butanone, 3-hydroxy-1-phenyl- typically involves the use of large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The product is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Butanone, 3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-phenyl-1,3-butanedione or 1-phenylbutanoic acid.
Reduction: Formation of 3-hydroxy-1-phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Butanone, 3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
1-Butanone, 3-hydroxy-1-phenyl- can be compared with other similar compounds, such as:
1-Phenyl-1-butanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-3-methyl-1-phenyl-1-butanone: Contains an additional methyl group, which can influence its reactivity and biological activity.
1-Phenyl-2-butanone: Has a different position of the carbonyl group, affecting its chemical and physical properties.
The uniqueness of 1-Butanone, 3-hydroxy-1-phenyl- lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
3-hydroxy-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAVSIGNGDTNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

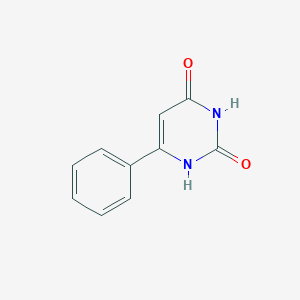
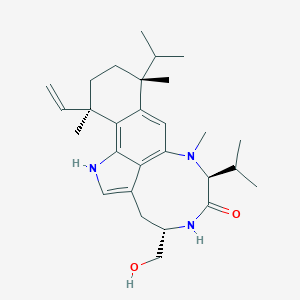
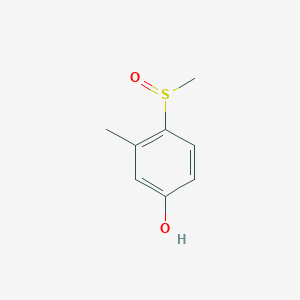
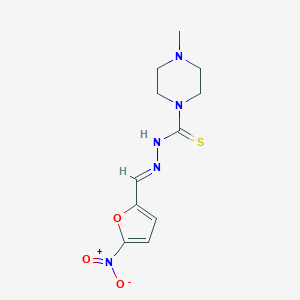
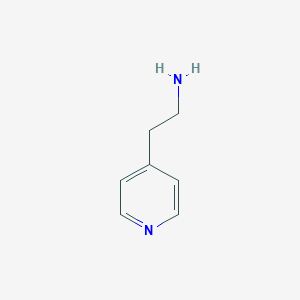
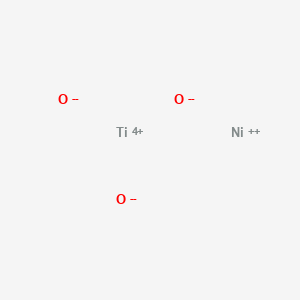


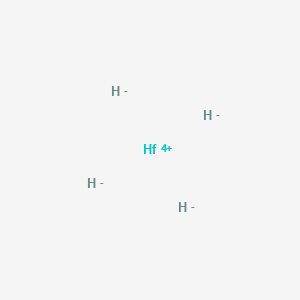
![3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B79919.png)
